Cas no 1933524-15-2 (2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid)

2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid is a chiral heterocyclic compound featuring a pyrrolidine ring fused with an oxazole moiety, terminating in a carboxylic acid functional group. Its stereospecific (S)-configuration at the pyrrolidine ring enhances its utility in asymmetric synthesis and medicinal chemistry applications. The oxazole scaffold contributes to its stability and potential bioactivity, while the carboxylic acid group allows for further derivatization or coordination in metal-organic frameworks. This compound is particularly valuable in pharmaceutical research as a building block for drug discovery, especially in the development of enzyme inhibitors or receptor modulators. Its structural rigidity and functional group versatility make it a promising intermediate for targeted molecular design.
2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid structure
1933524-15-2 structure
Product name:2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid
CAS No:1933524-15-2
MF:C8H10N2O3
Molecular Weight:182.176601886749
CID:6313177
PubChem ID:89077594

2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • SCHEMBL13387580
    • 1933524-15-2
    • EN300-27725898
    • 2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid
    • インチ: 1S/C8H10N2O3/c11-8(12)6-4-13-7(10-6)5-2-1-3-9-5/h4-5,9H,1-3H2,(H,11,12)/t5-/m0/s1
    • InChIKey: DDTTVNKPDNXVIL-YFKPBYRVSA-N
    • SMILES: O1C=C(C(=O)O)N=C1[C@@H]1CCCN1

計算された属性

  • 精确分子量: 182.06914219g/mol
  • 同位素质量: 182.06914219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 210
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -2.2
  • トポロジー分子極性表面積: 75.4Ų

2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27725898-0.05g
2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid
1933524-15-2 95.0%
0.05g
$1020.0 2025-03-20
Enamine
EN300-27725898-1.0g
2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid
1933524-15-2 95.0%
1.0g
$1214.0 2025-03-20
Enamine
EN300-27725898-2.5g
2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid
1933524-15-2 95.0%
2.5g
$2379.0 2025-03-20
Enamine
EN300-27725898-10.0g
2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid
1933524-15-2 95.0%
10.0g
$5221.0 2025-03-20
Enamine
EN300-27725898-0.1g
2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid
1933524-15-2 95.0%
0.1g
$1068.0 2025-03-20
Enamine
EN300-27725898-0.25g
2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid
1933524-15-2 95.0%
0.25g
$1117.0 2025-03-20
Enamine
EN300-27725898-0.5g
2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid
1933524-15-2 95.0%
0.5g
$1165.0 2025-03-20
Enamine
EN300-27725898-5.0g
2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid
1933524-15-2 95.0%
5.0g
$3520.0 2025-03-20

2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid 関連文献

2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acidに関する追加情報

2-[(2S)-Pyrrolidin-2-yl]-1,3-Oxazole-4-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 1933524-15-2, known as 2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid, has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This molecule is a derivative of oxazole, a heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom. The presence of the pyrrolidine group, specifically the (2S)-configuration, introduces unique stereochemical properties that make this compound particularly interesting for both academic and industrial applications.

Recent studies have highlighted the potential of oxazole derivatives in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents. The (2S)-pyrrolidin-2-yl group in this compound is known to enhance bioavailability and improve pharmacokinetic profiles, making it a promising candidate for therapeutic interventions. Researchers have also explored the use of this compound in peptide synthesis, where its oxazole moiety serves as a versatile building block for constructing complex molecular architectures.

The synthesis of 2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid typically involves a multi-step process that includes the formation of the oxazole ring followed by selective substitution to introduce the pyrrolidine group. This approach ensures high stereoselectivity, which is crucial for maintaining the compound's biological activity. Advanced techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis have been employed to optimize the production process, further underscoring its importance in modern chemical research.

In terms of applications, this compound has shown potential in various areas. For instance, its ability to act as a chiral auxiliary has been exploited in asymmetric catalysis, enabling the efficient synthesis of enantiomerically enriched compounds. Additionally, its role as a building block in medicinal chemistry has led to its incorporation into larger molecular frameworks designed to target specific biological pathways.

Recent advancements in computational chemistry have also shed light on the electronic properties and reactivity of oxazole derivatives like this compound. Quantum mechanical calculations have revealed that the oxazole ring's conjugated system plays a pivotal role in stabilizing reactive intermediates during chemical transformations. This understanding has facilitated the design of more efficient synthetic routes and has opened new avenues for exploring its reactivity under different conditions.

Furthermore, the (2S)-pyrrolidin-2-yl group's influence on the compound's solubility and permeability has been extensively studied using biopharmaceutical models. These studies have demonstrated that stereochemistry significantly impacts pharmacokinetic parameters, making this compound a valuable tool for optimizing drug delivery systems.

In conclusion, 2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid stands out as a versatile and intriguing molecule with wide-ranging applications in organic chemistry and pharmacology. Its unique structure and stereochemical properties continue to inspire innovative research directions, solidifying its position as an essential compound in contemporary chemical science.

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